4-Pentyloxyphenylboronic acid
Overview
Description
4-Pentyloxyphenylboronic acid, also known as 4-n-Pentyloxybenzeneboronic acid or (4-Pentyloxyphenyl)boronic acid, is a boronic acid derivative with the molecular formula C12H17BO3 and a molecular weight of 220.08 g/mol . This compound has gained significant importance in organic synthesis due to its versatility as a building block .
Mechanism of Action
Target of Action
4-Pentyloxyphenylboronic acid, also known as (4-Pentyloxyphenyl)boronic acid, is a boronic acid derivative that has gained significant importance in organic synthesis due to its versatility as a building block . It primarily targets various electrophiles, such as alkenes, alkynes, and halides .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The resulting product is an aryl or vinyl compound with a new functional group attached to it .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The primary result of this compound’s action is the formation of new aryl or vinyl compounds with attached functional groups . These compounds can be used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science industries .
Action Environment
The efficacy and stability of this compound are influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign , which makes it a versatile building block in organic synthesis .
Biochemical Analysis
Biochemical Properties
4-Pentyloxyphenylboronic acid is known for its unique reactivity with various electrophiles, such as alkenes, alkynes, and halides . It is a popular boronic acid in Suzuki-Miyaura cross-coupling reactions due to its high reactivity and stability . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in the synthesis of various organic compounds
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound, as an aryl or vinyl boronic acid, couples with an aryl or vinyl halide in the presence of a palladium catalyst . The resulting product is an aryl or vinyl compound with a new functional group attached to it .
Metabolic Pathways
This compound is involved in the Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentyloxyphenylboronic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where an aryl or vinyl boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran or water .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 4-Pentyloxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Phenols
Reduction: Hydroxyl derivatives
Substitution: Aryl or vinyl compounds with new functional groups
Scientific Research Applications
4-Pentyloxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Phenoxyphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: 4-Pentyloxyphenylboronic acid is unique due to its pentyloxy substituent, which imparts distinct reactivity and stability compared to other boronic acids. For example, 4-Phenoxyphenylboronic acid has a phenoxy group, which affects its reactivity in cross-coupling reactions . Similarly, 4-Formylphenylboronic acid and 3-Formylphenylboronic acid have formyl groups that influence their chemical behavior .
Properties
IUPAC Name |
(4-pentoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8,13-14H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKSJLAGACWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405543 | |
Record name | 4-Pentyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146449-90-3 | |
Record name | 4-Pentyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pentyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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